molecular formula C18H18O4 B155418 3-Prenyl-2,4,6-trihydroxybenzophenone CAS No. 93796-20-4

3-Prenyl-2,4,6-trihydroxybenzophenone

Cat. No. B155418
CAS RN: 93796-20-4
M. Wt: 298.3 g/mol
InChI Key: WKFZVPVRFGJMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Prenyl-2,4,6-trihydroxybenzophenone is a compound isolated from the herbs of Garcinia cowa . It has a molecular formula of C18H18O4 and an average mass of 298.333 Da .


Synthesis Analysis

Biologically active phenyl[3-(3,7-dimethyl-2,6-octadienyl)-2,4,6-trihydroxyphenyl]methanone and phenyl[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]methanone were synthesized by an efficient and convenient synthetic sequence .


Molecular Structure Analysis

The molecular structure of 3-Prenyl-2,4,6-trihydroxybenzophenone is characterized by a molecular formula of C18H18O4 . The average mass is 298.333 Da and the monoisotopic mass is 298.120514 Da .

Safety And Hazards

After handling 3-Prenyl-2,4,6-trihydroxybenzophenone, it is recommended to wash thoroughly. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .

properties

IUPAC Name

phenyl-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-11(2)8-9-13-14(19)10-15(20)16(18(13)22)17(21)12-6-4-3-5-7-12/h3-8,10,19-20,22H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFZVPVRFGJMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Prenyl-2,4,6-trihydroxybenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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